5-Aminobenzo[DE]isochromene-1,3-dione
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Overview
Description
5-Aminobenzo[DE]isochromene-1,3-dione is a chemical compound with the molecular formula C12H7NO3 and a molecular weight of 213.19 g/mol . It is also known by other names such as 5-Amino-1H,3H-benzo[de]isochromene-1,3-dione and 5-Amino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione . This compound is characterized by its aromatic structure and the presence of an amino group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 5-Aminobenzo[DE]isochromene-1,3-dione typically involves the reaction of 3-Hydroxy-1,8-naphthalic anhydride with ammonia or an amine . The reaction conditions often require elevated temperatures and the presence of a solvent such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Aminobenzo[DE]isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Aminobenzo[DE]isochromene-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a precursor in the manufacture of specialty chemicals
Mechanism of Action
The mechanism by which 5-Aminobenzo[DE]isochromene-1,3-dione exerts its effects involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .
Comparison with Similar Compounds
5-Aminobenzo[DE]isochromene-1,3-dione can be compared with other similar compounds such as:
5-Nitrobenzo[DE]isochromene-1,3-dione: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.
3-Amino-4-hydroxy-1,8-naphthalic anhydride: This compound has both amino and hydroxy groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
7-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFBFZSMKMBCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506723 |
Source
|
Record name | 5-Amino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-38-8 |
Source
|
Record name | 5-Amino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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